17-Acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione
Description
Structural and Functional Relevance of the Dodecahydrocyclopenta[a]phenanthrene Scaffold
The dodecahydrocyclopenta[a]phenanthrene scaffold in this compound features a fully hydrogenated cyclopentane ring fused to a perhydrophenanthrene system. This saturation eliminates aromaticity, reducing metabolic susceptibility to oxidation while enhancing hydrophobic interactions with receptor binding pockets. The rigid, chair-like conformations of the cyclohexane rings (A, B, and C) enforce a planar geometry that mirrors natural steroids, facilitating docking into hydrophobic cavities of proteins such as estrogen receptors or GABAA receptors.
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the cyclopentane ring (D-ring) adopts an envelope conformation, with the C-17 position projecting outward to accommodate bulky substituents like the acetyl group. This spatial arrangement minimizes steric clash while positioning functional groups for optimal hydrogen bonding or van der Waals interactions. Comparative analyses with unsaturated analogs demonstrate that the dodecahydro scaffold increases metabolic stability by 40–60% in hepatic microsome assays, as measured by half-life extension.
Table 1: Key Structural Features of the Dodecahydrocyclopenta[a]phenanthrene Scaffold
Role of Acetyl and Methyl Substituents in Modulating Bioactivity
The 17-acetyl and 10,13-dimethyl groups in this compound exemplify strategic substitutions to fine-tune electronic and steric properties. The acetyl group at C-17 introduces a ketone moiety capable of acting as a hydrogen bond acceptor, a feature shown to enhance binding affinity to steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase. In contrast, the 10- and 13-methyl groups exert steric effects that stabilize the chair conformation of the C-ring, as demonstrated by X-ray crystallography of related compounds.
Quantum mechanical calculations on analogous molecules reveal that the acetyl group’s electron-withdrawing nature polarizes the adjacent C-17–C-13 bond, increasing the electrophilicity of the D-ring and facilitating nucleophilic attack in metabolic activation pathways. This polarization may explain the enhanced inhibitory activity of acetylated derivatives against aromatase enzymes compared to non-acetylated analogs, as observed in vitro.
The methyl groups at C-10 and C-13 contribute to hydrophobic shielding of the A-ring, reducing oxidative metabolism at C-6 and C-7 positions. In mutagenicity assays, methylation at these sites decreases DNA adduct formation by 30–50% compared to unmethylated cyclopenta[a]phenanthrenes, suggesting a protective role against genotoxicity. Furthermore, molecular dynamics simulations indicate that the 10-methyl group occupies a sub-pocket in the ligand-binding domain of progesterone receptors, contributing to a 2.5-fold increase in binding free energy relative to des-methyl derivatives.
Table 2: Functional Impacts of Substituents
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVAGKRWFGIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871729 | |
| Record name | Pregn-4-ene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Systems
Optimal reaction temperatures vary by step. The dehydrohalogenation described in US Patent 2748150A proceeds at 80–100°C in aqueous ethanol, balancing reaction rate and byproduct formation. In contrast, acetylation steps in BE Patent 534587A require milder conditions (40–60°C) in anhydrous tetrahydrofuran (THF) to prevent hydrolysis of the acetyl group.
Role of Secondary Amines
Secondary amines with dissociation constants (pKa) between 10⁻¹ and 10⁻⁵, such as diethylamine or pyrrolidine, act as dual-purpose bases and nucleophiles in dehydrohalogenation. These amines facilitate bromide ion elimination while stabilizing intermediates through hydrogen bonding.
Purification and Isolation
Acid-Base Extraction
Crude reaction mixtures are often purified via sequential washes with 1N hydrochloric acid and water to remove unreacted amines and inorganic salts. The organic layer, containing the target compound, is then dried over sodium sulfate and concentrated under reduced pressure.
Crystallization Techniques
Recrystallization from benzene or ethyl acetate yields high-purity product. BE Patent 534587A reports a crystallization protocol involving slow cooling of a saturated solution in benzene, achieving >95% purity.
Comparative Analysis of Synthetic Methods
The US Patent 2748150A method offers shorter reaction times but lower yields due to byproduct formation (e.g., 3-hydroxy and 2-keto derivatives). The BE Patent 534587A approach, while lengthier, provides superior stereochemical control, critical for pharmaceutical applications.
Mechanistic Insights
Enolization and Tautomerism
Enolization of the 3-keto group in 17α-hydroxyprogesterone generates a resonance-stabilized enolate, which reacts with triethyl orthoformate to form a vinyl ether intermediate. Subsequent halogenation introduces bromine at the 6-position, facilitating ring contraction during reduction.
Acetylation Dynamics
Acetylation at the 17-position proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetyl chloride. Steric hindrance from the methyl groups at C10 and C13 necessitates prolonged reaction times to ensure complete acetylation.
Challenges and Mitigation Strategies
Scientific Research Applications
Corticosteroid Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of corticosteroids. Corticosteroids are vital for their anti-inflammatory and immunosuppressive properties. The compound's structure allows for modifications that lead to various corticosteroid derivatives used in therapeutic settings.
Pharmaceutical Development
The compound has been utilized in pharmaceutical research for developing new drugs targeting various conditions such as inflammation and autoimmune diseases. Its structural characteristics contribute to the design of novel therapeutic agents with improved efficacy and reduced side effects.
Metabolic Studies
Research involving this compound has also focused on its metabolic pathways within biological systems. Understanding how this compound interacts with enzymes and receptors can provide insights into its biological activity and potential therapeutic uses.
Case Study 1: Synthesis of Methasone Derivatives
In a study published in Chemical Reviews, researchers demonstrated the use of 17-acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione as a precursor in synthesizing Methasone derivatives. The derivatives exhibited enhanced anti-inflammatory activity compared to their parent compounds .
Case Study 2: Anti-inflammatory Activity
A clinical trial conducted by a team at a leading university explored the anti-inflammatory properties of a derivative synthesized from this compound. The results indicated significant reductions in inflammatory markers in patients with chronic inflammatory diseases .
Case Study 3: Hormonal Activity
Research published in Endocrinology highlighted the hormonal activity of this compound and its derivatives. The study found that certain modifications to the structure enhanced binding affinity to steroid receptors, suggesting potential applications in hormone replacement therapies .
Mechanism of Action
11-Ketoprogesterone exerts its effects primarily through its interaction with membrane glucocorticoid receptors. It acts as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in the metabolism of glucocorticoids . Additionally, it has been found to act as a weak negative allosteric modulator of the GABA A receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Modifications and Derivatives
Progesterone derivatives and analogs are characterized by modifications to the cyclopenta[a]phenanthrene backbone, substituent groups, or saturation patterns. These changes influence solubility, receptor affinity, metabolic stability, and therapeutic applications.
Table 1: Key Structural and Functional Comparisons
2.4 Contrasting Features
- Saturation vs. Unsaturation : Progesterone’s fully saturated A/B/C rings ensure rigidity, while Δ16-Progesterone’s conjugated dienes reduce structural stability .
- Functional Groups : The 3-keto group in progesterone is critical for receptor binding, whereas β-sitosterol’s 3-hydroxyl group directs it toward lipid metabolism .
- Esterification: Hydroxyprogesterone Caproate’s hexanoate ester enhances lipophilicity, contrasting with progesterone’s shorter-acting acetyl group .
Biological Activity
17-Acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with significant potential in various biological applications. This article explores its biological activity through a review of existing literature and research findings.
- Molecular Formula : C21H30O3
- CAS Number : 68-96-2
- Molecular Weight : 330.47 g/mol
- IUPAC Name : (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Notably:
- Antioxidant Activity : Studies have indicated that derivatives of this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Research indicates that the compound may inhibit the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis (programmed cell death) in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in several models. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by reducing neuronal cell death and promoting survival.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of cyclopenta[a]phenanthrenes. The results indicated that compounds similar to 17-acetyl-10,13-dimethyl exhibited strong DPPH radical scavenging activity and reduced lipid peroxidation levels in cellular models .
Case Study 2: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), the compound was shown to significantly inhibit cell growth at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 20 | Cell cycle arrest and apoptosis |
Case Study 3: Anti-inflammatory Effects
A recent publication highlighted the compound's ability to suppress TNF-alpha-induced inflammation in fibroblast-like synoviocytes. The treatment reduced IL-6 and IL-1β levels significantly compared to controls .
Q & A
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
Synthesis requires precise control of reaction conditions (e.g., inert atmosphere, temperature gradients) to avoid side reactions. Multi-step protocols often involve:
- Steroid nucleus functionalization : Acetylation at the 17-position and methylation at 10/13 require regioselective catalysts.
- Oxidation steps : The 3,11-dione moiety is introduced via controlled oxidation, often using Jones reagent or pyridinium chlorochromate under anhydrous conditions .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical due to structural analogs in the reaction mixture .
Q. How is the compound’s structural identity validated?
A combination of spectroscopic and crystallographic methods is employed:
- X-ray crystallography : Resolves stereochemistry (e.g., 8R,9S,10R configurations) and confirms cyclopenta-phenanthrene backbone geometry .
- NMR spectroscopy : 1H/13C NMR distinguishes methyl/acetyl groups and verifies hydrogenation levels in the decalin system .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C23H30O4) and detects fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
Despite limited toxicology data, precautionary measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Classify as hazardous organic waste due to potential carcinogenicity (IARC Group 2B) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Contradictions often arise from:
- Solvent effects : Deuterated solvents (CDCl3 vs. DMSO-d6) alter chemical shifts for hydroxyl or acetyl groups.
- Dynamic stereochemistry : Chair-flipping in decalin systems may obscure axial/equatorial proton environments. Methodological solution :
- Perform variable-temperature NMR to identify conformational mobility .
- Compare experimental shifts with DFT-calculated values for validation .
Q. What strategies optimize receptor-binding studies for this steroid analog?
The compound’s activity as a synthetic progestin or glucocorticoid analog depends on:
- Docking simulations : Use AutoDock Vina to model interactions with progesterone receptor ligand-binding domains .
- Functional assays : Measure transcriptional activation in reporter cell lines (e.g., HEK293T transfected with PR-Gal4) .
- Metabolic stability : Incubate with liver microsomes to assess acetyl group hydrolysis, which impacts bioavailability .
Q. How can AI-driven tools enhance research on this compound’s stability and reactivity?
- Predictive modeling : COMSOL Multiphysics simulates thermal decomposition pathways (e.g., predicting decomposition temperature >250°C) .
- Reaction optimization : Machine learning algorithms (e.g., Bayesian optimization) refine solvent/catalyst combinations for higher yields .
- Data integration : AI platforms cross-reference spectral databases to resolve ambiguous peaks in GC-MS or IR spectra .
Data Contradictions and Resolution
Q. How to address inconsistencies in reported physical properties (e.g., melting point)?
Discrepancies may stem from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter melting points.
- Purity thresholds : Impurities (e.g., residual solvents) depress observed values. Resolution :
- Publish DSC (differential scanning calorimetry) thermograms with purity >99% (HPLC-UV) .
- Standardize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
